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Compound of Interest

Compound Name: RIP1 kinase inhibitor 7

Cat. No.: B12385368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of RIP1
Kinase Inhibitor 7, also known as GSK2982772. This document summarizes key findings from

preclinical and clinical research, presenting quantitative data in structured tables, detailing

experimental protocols, and visualizing complex biological pathways and experimental

workflows.

Core Mechanism of Action
Receptor-interacting protein kinase 1 (RIPK1) is a critical signaling node that regulates

inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2]

Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous

inflammatory and autoimmune diseases.[1][3] RIP1 Kinase Inhibitor 7 (GSK2982772) is a

potent and highly selective, first-in-class small molecule inhibitor of RIPK1.[1][4] It functions by

binding to an allosteric pocket within the RIPK1 kinase domain, thereby preventing the kinase

from adopting an active conformation and consequently blocking downstream signaling

cascades that lead to inflammation and necroptotic cell death.[2][4]

Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and

the mechanism of inhibition by GSK2982772.
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Caption: TNF-α signaling pathway and the inhibitory action of GSK2982772 on RIPK1.
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Quantitative Data Summary
Preclinical In Vitro Potency

Parameter Species Value Reference

IC50 (human RIP1) Human <100 nM [5]

IC50 (human RIP1) Human 16 nM [6]

IC50 (monkey RIP1) Monkey 20 nM [6]

EC50 (cell necrosis

assay)
- 1-100 nM [5]

Phase I Clinical Trial Pharmacokinetics (Healthy
Volunteers)

Parameter Dose Value Reference

Time to Cmax

(solution)
0.1, 0.5, 2.5 mg Within 1 hour [4]

Time to Cmax

(capsule)
10 mg 1.5 hours [4]

Time to Cmax

(capsule)
120 mg 2.5 hours [4]

Time to Cmax (fed

state)
- 3 hours [4]

Time to Cmax (fasted

state)
- 2 hours [4]

RIPK1 Target

Engagement

60 mg and 120 mg

BID
>90% over 24 hours [7][8]

Phase IIa Clinical Trial Efficacy in Ulcerative Colitis
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Endpoint
Placebo/Open-
Label GSK2982772

GSK2982772/Open-
Label GSK2982772

Reference

Mayo endoscopic

score of 0 or 1 at Day

43

0/12 (0%) 3/24 (13%) [9]

Mayo endoscopic

score of 0 or 1 at Day

85

1/9 (11%) 3/22 (14%) [9]

Phase II Clinical Trial Efficacy in Psoriasis
Endpoint Placebo

GSK2982772 (960
mg MR once daily)

Reference

PASI 75 at Week 12

(Posterior Median)
4.9% 1.8% [3]

Key Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly

proportional to kinase activity.

Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable

substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer.

Inhibitor Addition: Serial dilutions of GSK2982772 are added to the reaction mixture.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified

time (e.g., 60 minutes) to allow the kinase reaction to proceed.

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase

reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP

to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction,
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which produces a luminescent signal.

Data Analysis: The luminescent signal is measured using a plate-reading luminometer. The

IC50 value is calculated by plotting the percentage of inhibition against the inhibitor

concentration.

Phase I Clinical Trial in Healthy Volunteers
(NCT02302404)
This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics

(PK), and pharmacodynamics (PD) of GSK2982772.[7][10][11]

Part A: Single Ascending Dose

Part B: Multiple Ascending Dose

Part C: Bioavailability

Single doses of GSK2982772 (0.1-120 mg) or placebo in a crossover design Assessments_ASafety, PK, PD

Repeat doses of GSK2982772 (20 mg QD to 120 mg BID) or placebo for 14 days Assessments_BSafety, PK, PD

Open-label comparison of 20 mg tablets vs. capsules Assessments_CPK

Screening RandomizationHealthy Male Volunteers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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